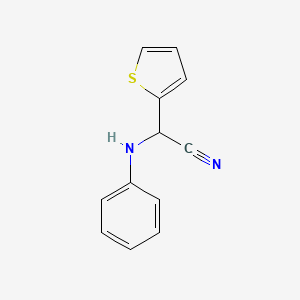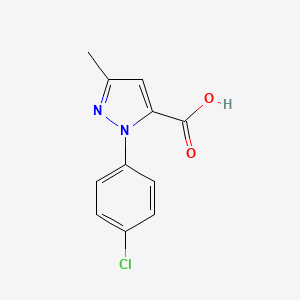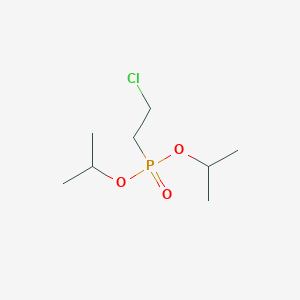
Diisopropyl-(2-chloroethyl)-phosphonate
Overview
Description
Diisopropyl-(2-chloroethyl)-phosphonate, also known as DCIP, is a highly toxic organophosphorus compound that has been widely used as a chemical warfare agent. It is an oily, colorless liquid with a faint odor and is highly soluble in water. DCIP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. Due to its high toxicity, DCIP has been banned by the Chemical Weapons Convention since 1997. However, it continues to be of interest to researchers due to its potential applications in scientific research.
Scientific Research Applications
Synthesis of Novel Compounds
Chemotherapy Target Compounds
Research has explored derivatives of Diisopropyl-(2-chloroethyl)-phosphonate for their potential in chemotherapy. For instance, a study by Wong et al. (2007) investigated the synthesis of a monosulfone of a diphosphate ester, highlighting the molecule's conformation and bond lengths, which could be significant for therapeutic applications (Wong, Olmstead, & Gervay-Hague, 2007).
Enzymatic Synthesis of Amino Acids
F. Hammerschmidt and F. Wuggenig (1999) demonstrated the chemo-enzymatic synthesis of phosphonic acid analogues of several amino acids, employing Diisopropyl α-chloroacetoxyphosphonates. This process, involving enzyme-catalyzed hydrolysis, underscores the versatility of Diisopropyl-(2-chloroethyl)-phosphonate in synthesizing biologically relevant compounds (Hammerschmidt & Wuggenig, 1999).
Organic Phosphorus Compounds
Erkhitueva et al. (2018) developed an efficient method for synthesizing symmetrical N-aryl-C-phosphonoacetamidines, demonstrating the utility of Diisopropyl (chloroethynyl)phosphonate in organic chemistry for generating compounds with a wide range of functional groups (Erkhitueva et al., 2018).
Agricultural Applications
Latex Production Stimulation
Derouet, Cauret, and Brosse (2003) explored the chemical fixation of 2-chloroethylphosphonic acid (ethephon) to 1,4-polyisoprene chains to create new derivatives with prolonged stimulating activity for latex production by the rubber tree (Hevea brasiliensis). This study exemplifies the application of Diisopropyl-(2-chloroethyl)-phosphonate in agriculture to enhance natural resource extraction (Derouet, Cauret, & Brosse, 2003).
Material Science
Polymer Synthesis
The synthesis of poly(silylenephosphonate)s incorporating 2-chloroethylphosphonic acid aimed to improve latex production by Hevea brasiliensis is another innovative application. By integrating ethephon groups into polymer chains, the research by Derouet, Cauret, and Brosse (2004) sought to release ethephon molecules slowly over time, demonstrating the compound's potential in creating materials with controlled release properties (Derouet, Cauret, & Brosse, 2004).
Mechanism of Action
Target of Action
Diisopropyl-(2-chloroethyl)-phosphonate, also known as tris(2-chloroethyl) phosphate (TCEP), is a type of organophosphorus flame retardant . It primarily targets the thyroid hormone system in aquatic organisms, significantly inhibiting the levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4) .
Mode of Action
It is known to be similar to other organophosphorus compounds, which typically work by inhibiting the activity of certain enzymes, such as acetylcholinesterase . This inhibition disrupts normal cellular processes, leading to various physiological changes.
Biochemical Pathways
Exposure to Diisopropyl-(2-chloroethyl)-phosphonate affects several biochemical pathways. It significantly inhibits the levels of thyroid hormones, disrupting the normal functioning of the thyroid hormone system . Additionally, it increases the levels of superoxide dismutase (SOD), catalase (CAT), glutathione S-transferase (GST), and lipid peroxidation (LPO) in gills, liver, and kidney tissues, while inhibiting the activities of glutathione (GSH) and glutathione peroxidase (GPx) . These changes indicate that Diisopropyl-(2-chloroethyl)-phosphonate induces oxidative stress in exposed organisms.
Pharmacokinetics
The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated .
Result of Action
The result of Diisopropyl-(2-chloroethyl)-phosphonate action is a series of physiological changes in exposed organisms. These include significant alterations in thyroid hormone levels, increased oxidative stress, and changes in the levels of various biochemical markers . Histopathological anomalies have also been observed in the gills, liver, and kidney tissues of exposed organisms .
Action Environment
The action of Diisopropyl-(2-chloroethyl)-phosphonate can be influenced by various environmental factors. For instance, its toxicity can be affected by the presence of other chemicals in the environment . Furthermore, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of light .
properties
IUPAC Name |
2-[2-chloroethyl(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSODMVCOIWLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CCCl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378689 | |
| Record name | Diisopropyl-(2-chloroethyl)-phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl-(2-chloroethyl)-phosphonate | |
CAS RN |
25131-74-2 | |
| Record name | Diisopropyl-(2-chloroethyl)-phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



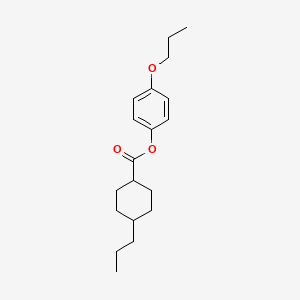
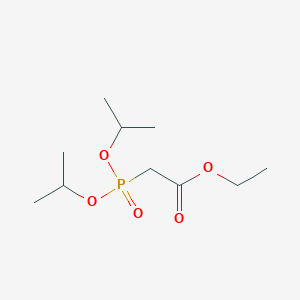

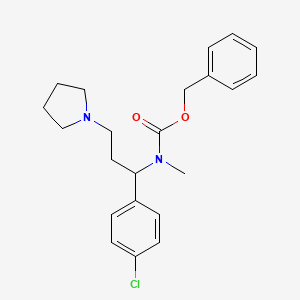

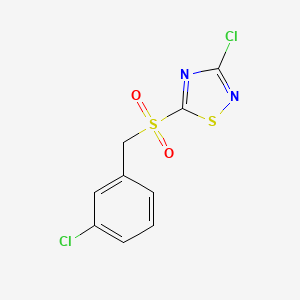

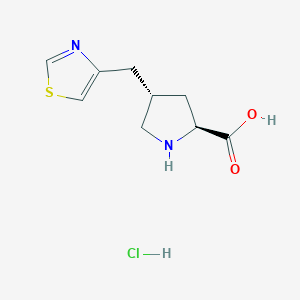
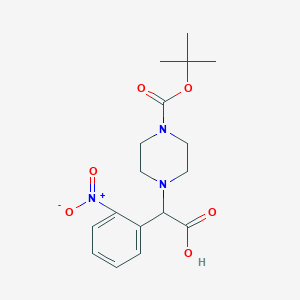


![Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1608178.png)
